(R)-Carvedilol (R)-Carvedilol The optically active isomer of Carvedilol, a nonselective ß-adrenergic blocker with a1-blocking activity. An antihypertensive used in the treatment of congestive heart failure.
Brand Name: Vulcanchem
CAS No.: 95093-99-5
VCID: VC21343631
InChI: InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m1/s1
SMILES: COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Molecular Formula: C24H26N2O4
Molecular Weight: 406.5 g/mol

(R)-Carvedilol

CAS No.: 95093-99-5

Cat. No.: VC21343631

Molecular Formula: C24H26N2O4

Molecular Weight: 406.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(R)-Carvedilol - 95093-99-5

CAS No. 95093-99-5
Molecular Formula C24H26N2O4
Molecular Weight 406.5 g/mol
IUPAC Name (2R)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
Standard InChI InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m1/s1
Standard InChI Key OGHNVEJMJSYVRP-QGZVFWFLSA-N
Isomeric SMILES COC1=CC=CC=C1OCCNC[C@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O
SMILES COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Canonical SMILES COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Appearance Off-White Solid
Melting Point 114-115°C

Chemical Structure and Properties

Structural Characteristics

(R)-Carvedilol represents one half of the racemic mixture that constitutes the marketed carvedilol product. The compound features a carbazole moiety connected to a propanol backbone with a methoxyphenoxy ethyl amino group . The R-configuration specifically refers to the three-dimensional arrangement around the chiral center, which is critical for its receptor binding characteristics.

Physical Properties

(R)-Carvedilol is a white crystalline compound with high lipophilicity, contributing to its extensive tissue distribution . Like the racemic mixture, it is highly protein bound in plasma, which influences its pharmacokinetic profile and distribution throughout the body. The lipophilic nature of the compound allows it to readily cross cell membranes and reach its site of action.

Comparative Physical Properties

Property(R)-CarvedilolRacemic Carvedilol
AppearanceWhite crystalline compoundWhite crystalline compound
SolubilityHighly lipophilicHighly lipophilic
Protein BindingHigh>98%
StereochemistryR-(+)-enantiomerRacemic mixture (R and S)
Receptor SelectivityPrimarily α1-adrenergicα1, β1, and β2 adrenergic

Pharmacological Profile

Receptor Binding Profile

The R-(+)-enantiomer of carvedilol exhibits selective alpha-1 adrenergic receptor blocking activity, which is responsible for the vasodilatory effects observed with the racemic mixture . Unlike the S-(-)-enantiomer, which predominantly provides beta-blockade, the R-(+) form has minimal interaction with beta receptors. This distinct receptor binding profile makes the R-(+)-enantiomer particularly interesting from a pharmacological perspective.

Mechanism of Action

The primary mechanism of action of (R)-carvedilol involves competitive antagonism at alpha-1 adrenergic receptors . This antagonism leads to decreased peripheral vascular resistance through vasodilation, particularly in arterial beds. By blocking alpha-1 receptors, (R)-carvedilol prevents norepinephrine-mediated vasoconstriction, resulting in decreased afterload and improved cardiac performance.

Antioxidant Properties

In addition to its receptor-mediated effects, (R)-carvedilol and several of its metabolites demonstrate potent antioxidant activity . This property contributes to cardioprotection by neutralizing reactive oxygen species that can damage vascular endothelium and cardiac tissue. The antioxidant effects may also inhibit the oxidation of low-density lipoprotein (LDL), potentially reducing atherogenic processes and preserving endothelial function .

Pharmacokinetics

Metabolism and Elimination

(R)-Carvedilol undergoes extensive hepatic metabolism, producing several metabolites with varying degrees of biological activity . The elimination half-life typically ranges from 4-7 hours, similar to the racemic mixture . Interestingly, the pharmacokinetic profile remains relatively unchanged in elderly patients and those with renal dysfunction, although bioavailability may be significantly increased in patients with hepatic impairment .

Pharmacokinetic Parameters

ParameterValueNotes
Time to Peak Concentration1-2 hoursDelayed by food intake
Elimination Half-life4-7 hoursSimilar to racemic mixture
BioavailabilityLow due to first-pass metabolismIncreased in liver disease
Protein BindingExtensiveInfluences distribution
Primary EliminationHepatic metabolismSome metabolites have biological activity

Clinical Applications

Contribution to Hypertension Management

The alpha-1 blocking activity of (R)-carvedilol contributes significantly to the blood pressure-lowering effects of the racemic mixture . By inducing vasodilation, the R-(+)-enantiomer reduces peripheral vascular resistance, complementing the cardiac effects of beta-blockade provided by the S-(-)-enantiomer. This dual mechanism results in effective blood pressure control without the adverse hemodynamic effects often associated with pure beta-blockers .

Role in Heart Failure Treatment

In heart failure, the vasodilatory effects of (R)-carvedilol are particularly beneficial in reducing afterload, thereby decreasing impedance to left ventricular ejection . This effect helps counter the negative inotropic impact typically associated with beta-blockade, preserving cardiac output in compromised hearts. The combined action of both enantiomers contributes to the significant mortality reduction observed in clinical trials of carvedilol in heart failure patients .

Contributions to Cardioprotection

The antioxidant properties of (R)-carvedilol may provide additional cardioprotective benefits beyond its hemodynamic effects . By inhibiting oxidative stress and reducing the production of inflammatory mediators, the R-(+)-enantiomer may help prevent cardiac remodeling and progression of heart failure. Additionally, these properties may contribute to reduced ischemic damage during acute coronary events .

Comparison with (S)-Carvedilol and Racemic Mixture

Receptor Selectivity Comparison

While (R)-carvedilol predominantly exhibits alpha-1 adrenergic blocking activity, the S-(-)-enantiomer is primarily responsible for beta-adrenoceptor blockade . The racemic mixture, therefore, combines these properties to provide comprehensive adrenergic receptor blockade. This complementary action contributes to carvedilol's unique pharmacological profile among cardiovascular medications.

Hemodynamic Effects

Parameter(R)-Carvedilol(S)-CarvedilolRacemic Carvedilol
Alpha-1 Blockade++++++
Beta-1 Blockade++++++
Beta-2 Blockade++++++
Vasodilation++++++
Heart Rate Reduction++++++
Contractility Reduction++++++

Therapeutic Implications of Enantiomeric Differences

The distinct pharmacological profiles of the two enantiomers create a balanced therapeutic effect in the racemic mixture. The vasodilation induced by (R)-carvedilol offsets potential negative hemodynamic consequences of beta-blockade from the S-(-)-enantiomer, particularly in patients with compromised cardiac function . This balanced effect contributes to carvedilol's favorable outcomes in heart failure, where pure beta-blockers may potentially worsen symptoms initially.

Research Findings and Clinical Studies

Dose-Response Relationship

Studies examining the pharmacokinetics of carvedilol have demonstrated dose proportionality over the therapeutic range . While these studies primarily evaluated the racemic mixture, they provide insight into the behavior of both enantiomers, including (R)-carvedilol. The predictable dose-response relationship facilitates appropriate dosing strategies in clinical practice.

Comparative Efficacy Studies

Research comparing carvedilol to other antihypertensive agents has demonstrated similar efficacy to beta-blockers, calcium channel blockers, ACE inhibitors, and thiazide diuretics in blood pressure control . The additional benefits observed with carvedilol, including improved exercise tolerance and reduced ischemic symptoms in angina patients, may be partially attributed to the vasodilatory effects of the R-(+)-enantiomer .

Mortality Benefit in Heart Failure

The landmark US Carvedilol Heart Failure Study Program demonstrated significant reductions in mortality (65% relative reduction) and hospitalization (28% reduction) in heart failure patients treated with carvedilol . While these studies utilized the racemic mixture, the favorable hemodynamic profile contributed by the R-(+)-enantiomer likely plays a crucial role in these outcomes by offsetting potential negative effects of pure beta-blockade.

Future Directions and Research

Ongoing Research Areas

Current research continues to explore the antioxidant and anti-inflammatory properties of carvedilol and its enantiomers . The ability of (R)-carvedilol to inhibit the expression of intracellular adhesion molecule-1 (ICAM-1) and prevent LDL oxidation suggests potential applications beyond traditional cardiovascular indications . These properties may be particularly relevant in conditions characterized by oxidative stress and vascular inflammation.

Development of Sustained-Release Formulations

Research into sustained-release formulations of carvedilol has demonstrated dose proportionality and good tolerability across a wide dose range . These formulations may offer advantages in terms of dosing convenience and reduced peak-related adverse effects, potentially improving adherence and outcomes in long-term therapy.

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